molecular formula C14H20O B14583199 2,2,4-Trimethyl-1-phenylpentan-1-one CAS No. 61067-15-0

2,2,4-Trimethyl-1-phenylpentan-1-one

Cat. No.: B14583199
CAS No.: 61067-15-0
M. Wt: 204.31 g/mol
InChI Key: CIAVXCLFBCPEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1-phenylpentan-1-one is an organic compound with a unique structure that includes a phenyl group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1-phenylpentan-1-one typically involves the reaction of 2,2,4-trimethylpentane with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of specific catalysts and optimized reaction conditions can significantly improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,4-Trimethyl-1-phenylpentan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its use as a model compound in biochemical assays.

    Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and receptor binding. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    2,2,4-Trimethylpentane: A structurally related compound with different chemical properties.

    Phenylacetone: Another compound with a phenyl group, but with distinct reactivity and applications.

Uniqueness: 2,2,4-Trimethyl-1-phenylpentan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a phenyl group with a branched pentanone backbone sets it apart from other similar compounds.

Properties

CAS No.

61067-15-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O/c1-11(2)10-14(3,4)13(15)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

CIAVXCLFBCPEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.